N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further modified with a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 1-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine
- N-[(4-fluorophenyl)methyl]-1-methyl-4-piperidinamine
Uniqueness
N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride stands out due to its unique pyrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13ClFN3 |
---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H12FN3.ClH/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9;/h2-7H,8H2,1H3,(H,13,14);1H |
InChI Key |
YBESRFLFHNBUCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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